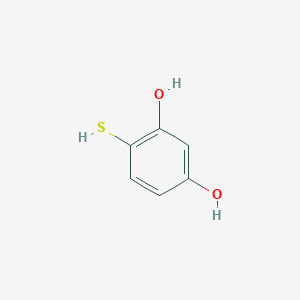![molecular formula C8H6O2S2 B1625847 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione CAS No. 64942-17-2](/img/structure/B1625847.png)
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione
Descripción general
Descripción
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione is a chemical compound with the molecular formula C8H6O2S2 . It has an average mass of 198.262 Da and a monoisotopic mass of 197.980927 Da . It is used as an intermediate to build up more complex structures as semiconducting molecules, oligomers, and conjugated polymers for organic field-effect transistors (OFETs), sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .
Synthesis Analysis
The synthesis of thiophene derivatives like 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The electropolymerisation mechanism of 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione was found to be unchanged by the presence of methyl groups . The electrochemical doping–undoping process was reversible and the coulombic efficiency over a charge–discharge cycle was approximately 100% .Aplicaciones Científicas De Investigación
Synthesis and Characterization
3,6-Dimethylthieno[3,2-b]thiophene and its derivatives have been synthesized and characterized in various studies. Nakayama et al. (1996) reported the synthesis of dimers, trimers, and tetramers of 3,6-Dimethylthieno[3,2-b]thiophene, analyzing their UV/Vis spectral and CV oxidation potentials data. The X-Ray single crystal structure analysis provided insights into their molecular structures (Nakayama et al., 1996).
Organic Semiconducting Polymers
Kong et al. (2009) discussed the creation of new organic semiconducting polymers containing 3,6-dimethylthieno[3,2-b]thiophene. These polymers were synthesized for potential use in organic thin-film transistors. However, they exhibited poor performance due to structural distortions caused by repulsion between long side chains and methyl groups attached to the core units (Kong et al., 2009).
Antimicrobial Studies
Kheder and Mabkhot (2012) explored the antimicrobial properties of novel compounds derived from 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis. These compounds demonstrated promising antimicrobial results, indicating potential applications in the medical field (Kheder & Mabkhot, 2012).
Photochromic Applications
Shirinyan et al. (2001) proposed a novel synthesis route for 3,4-Bis(2,5-dimethyl-3-thienyl)furan-2,5-dione, a potential photochrome. This process involves a Friedel-Crafts reaction and a Baeyer-Villiger oxidation, showcasing the compound's potential in photochromic applications (Shirinyan et al., 2001).
Carbene Complex Synthesis
Landman et al. (2001) described the synthesis of chromium and tungsten carbene complexes using 3,6-dimethylthieno[3,2-b]thienylene. These complexes were analyzed for their reactivity and structural features, contributing to advancements in organometallic chemistry (Landman et al., 2001).
Propiedades
IUPAC Name |
3,6-dimethylthieno[3,2-b]thiophene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-3-5-6(12-7(3)9)4(2)8(10)11-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZXABIVECLHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=O)S2)C)SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540579 | |
| Record name | 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione | |
CAS RN |
64942-17-2 | |
| Record name | 3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1625771.png)




![6-Methyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B1625779.png)



![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)